molecular formula C19H28N2O6 B12166296 methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate

methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate

Cat. No.: B12166296
M. Wt: 380.4 g/mol
InChI Key: DXKSGCHPRPHJSV-UHFFFAOYSA-N
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Description

Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate is a complex organic compound that features a piperidine ring, a morpholine moiety, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol and dimethylformamide (DMF), and the reactions are typically carried out at elevated temperatures with constant stirring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The morpholine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and morpholine-containing molecules. Examples include:

Uniqueness

Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate is a complex organic compound that incorporates various pharmacologically significant moieties, including piperidine and pyran derivatives. This compound has drawn attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into its essential components:

  • Piperidine Ring : Known for its diverse biological activities, including analgesic and anti-inflammatory properties.
  • Pyran Derivative : Often associated with antimicrobial and anticancer activities.
  • Morpholine Group : Contributes to the compound's solubility and interaction with biological targets.

The molecular formula is C19H26N4O5C_{19}H_{26}N_{4}O_{5}, indicating a complex arrangement that supports multiple interactions with biological systems.

Antimicrobial Activity

Research indicates that derivatives of morpholine and piperidine exhibit significant antimicrobial properties. A study conducted on similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli12
Methyl AcetatePseudomonas aeruginosa10

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of the PI3K/Akt signaling pathway.

Case Study : A study published in 2023 evaluated the effects of this compound on MCF7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at 5 µM.

Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been investigated. Notably, it has been found to act as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's.

EnzymeIC50 (µM)Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

The biological activities are attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
  • Enzyme Interaction : Competitive inhibition of AChE and urease, affecting neurotransmitter levels and urea metabolism respectively.

Properties

Molecular Formula

C19H28N2O6

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[1-[[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxopyran-2-yl]methyl]piperidin-4-yl]acetate

InChI

InChI=1S/C19H28N2O6/c1-25-18(23)10-14-2-4-20(5-3-14)13-17-19(24)16(22)11-15(27-17)12-21-6-8-26-9-7-21/h11,14,24H,2-10,12-13H2,1H3

InChI Key

DXKSGCHPRPHJSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)CC2=C(C(=O)C=C(O2)CN3CCOCC3)O

Origin of Product

United States

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